3-Pyridineacrylic acid, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

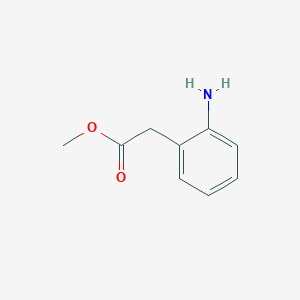

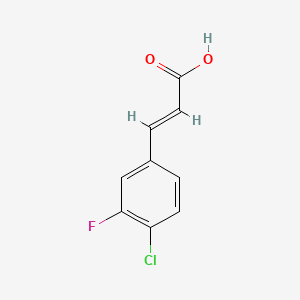

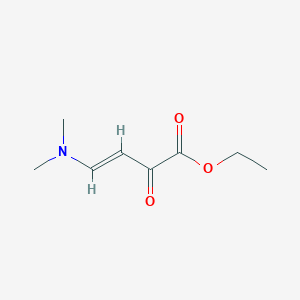

“3-Pyridineacrylic acid, methyl ester” is a chemical compound with the molecular formula C9H9NO2 . It is used for research purposes.

Synthesis Analysis

The synthesis of “3-Pyridineacrylic acid, methyl ester” and similar compounds often involves a ring cleavage methodology reaction . This process can lead to the creation of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another common method for the preparation of such esters involves acid-catalyzed esterification and transesterification .

Molecular Structure Analysis

The molecular structure of “3-Pyridineacrylic acid, methyl ester” consists of a pyridine ring attached to an acrylic acid methyl ester group . The molecular weight of this compound is 163.17 g/mol .

Scientific Research Applications

Enhanced Oil Recovery (EOR)

Methyl (E)-3-pyridin-3-ylprop-2-enoate: has potential applications in the field of enhanced oil recovery. It can be used as a component in the formulation of fatty acid methyl esters (FAMEs) derived from biomass, which are introduced into oil reservoirs to reduce the minimum miscibility pressure (MMP) between carbon dioxide and crude oil. This reduction in MMP facilitates more efficient oil displacement and recovery .

Biofuel Production

This compound may play a role in the production of biofuels, particularly biodiesel. As a methyl ester, it could be involved in the transesterification process where triglycerides are converted into fatty acid methyl esters (FAMEs) , which are the chemical constituents of biodiesel . This process is crucial for creating sustainable fuel alternatives.

Biomedical Applications

In the biomedical field, methyl (E)-3-pyridin-3-ylprop-2-enoate could be utilized for the functionalization of cellulose derivatives. These functionalized materials can be applied in various biomedical applications, such as tissue engineering, wound dressing, and drug delivery systems. The compound’s ability to modify surface properties makes it valuable for creating biomaterials with specific interactions with living tissues .

Diesel Engine Efficiency

The compound’s role as a methyl ester makes it a candidate for blending with other biofuels to improve the efficiency and emissions of diesel engines. Studies have explored the use of FAMEs in combination with other biofuels to optimize the performance of light-duty diesel engines, which could be an application area for this compound .

Polymer Research

In polymer science, methyl (E)-3-pyridin-3-ylprop-2-enoate could contribute to the synthesis and characterization of cellulose derivatives, such as methylcellulose. These derivatives have a wide range of applications, including as thickeners, emulsifiers, and in thermogelation processes. The compound’s properties may influence the physical behavior of these polymers in solution .

Catalysis and Synthesis

The compound might be involved in catalytic processes, particularly as a substrate for methyltransferases in the synthesis of complex organic molecules. This application is significant in the field of biotechnology, where such reactions are fundamental for producing valuable natural products .

properties

IUPAC Name |

methyl (E)-3-pyridin-3-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCQGKVIYRVRKN-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridineacrylic acid, methyl ester | |

CAS RN |

61859-84-5 |

Source

|

| Record name | 3-Pyridineacrylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061859845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

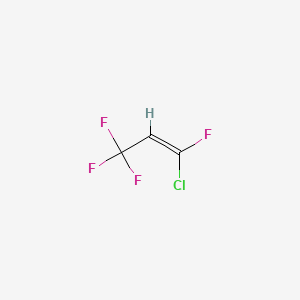

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)

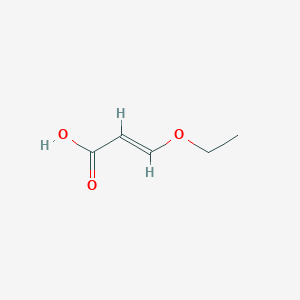

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

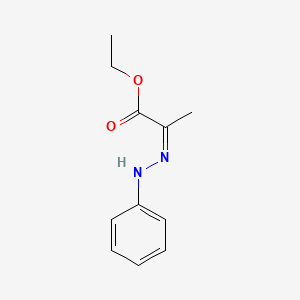

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)